N-(4-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
Description
N-(4-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride is a fluorinated benzylamine derivative characterized by a 4-fluorobenzyl group attached to a 1-methoxy-2-propanamine backbone, with a hydrochloride salt counterion. Its IUPAC name reflects the methoxy group at the first carbon of the propanamine chain and the 4-fluorobenzyl substitution. The compound is listed under synonyms such as AKOS015849662 and TR-041753, with an InChIKey VRVJKILQRBSEAG-SHACYNPGSA-N .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYIAEXWPJHPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 1-methoxy-2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction could produce 4-fluorobenzyl alcohol.
Scientific Research Applications
N-(4-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and uptake of monoamines such as dopamine and serotonin. This modulation can affect various physiological processes, including mood, cognition, and motor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted benzylamine hydrochlorides. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and commercial availability.
Structural and Functional Group Variations
Halogen Substitution on the Benzyl Ring
- N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride ():
Differs in the benzyl substituent (chlorine vs. fluorine) and the amine side chain (phenyl vs. methoxy). Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter lipophilicity and receptor binding kinetics. - N-(4-Bromobenzyl)cyclopropanamine hydrochloride ():
Bromine’s higher polarizability could enhance halogen bonding in biological systems compared to fluorine. The cyclopropanamine side chain introduces steric constraints absent in the target compound.
Methoxy vs. Other Alkoxy/Thio Groups N-(4-Fluorobenzyl)-1-(trifluoromethoxy)-2-butanamine (): The trifluoromethoxy group increases electron-withdrawing effects and hydrophobicity compared to methoxy. This may reduce solubility but enhance membrane permeability.
Variations in the Amine Side Chain N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride (): The allyl (prop-2-en-1-amine) side chain introduces unsaturation, which may influence conformational flexibility and reactivity compared to the saturated methoxypropanamine chain in the target compound.
Commercial Availability
Supplier counts (from and ) suggest varying accessibility:
| Compound Name | Suppliers | Key Substituents |
|---|---|---|
| N-(4-Fluorobenzyl)-1-methoxy-2-propanamine HCl | 2 | 4-Fluorobenzyl, methoxypropanamine |
| N-(4-Fluorobenzyl)-1-(trifluoromethoxy)-2-butanamine | 3 | Trifluoromethoxy, butanamine |
| N-(4-Fluorobenzyl)-2-butanamine HCl | 3 | Shorter alkyl chain, no methoxy |
| N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl | Not listed | Chlorobenzyl, phenylpropanamine |
The target compound’s moderate supplier count (2) indicates niche commercial interest, likely due to its balanced hydrophilicity (methoxy) and fluorinated aromatic system.
Physicochemical and Electronic Properties
- Fluorine vs.
- Methoxy vs. Trifluoromethoxy : Methoxy groups improve solubility via hydrogen bonding, whereas trifluoromethoxy groups increase lipid solubility and metabolic resistance .
- Side Chain Length : Longer chains (e.g., butanamine) may enhance van der Waals interactions but reduce synthetic yield due to increased complexity .
Biological Activity
N-(4-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by several key structural features:
- Fluorobenzyl Group : The presence of a fluorine atom enhances the compound's reactivity and potential for interaction with biological targets.
- Methoxy Group : This group influences the compound's solubility and ability to penetrate biological membranes.
- Propanamine Backbone : The amine functionality is critical for biological activity, particularly in receptor binding and enzyme interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanisms can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties of this compound. Research highlighted its effectiveness against various bacterial strains, suggesting it could serve as a lead compound in the development of new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown its ability to inhibit tumor cell proliferation in vitro. The fluorobenzyl moiety is believed to play a significant role in this activity by interacting with cancer cell receptors.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Inhibits tumor cell proliferation in vitro |
| Enzyme Interaction | Potential inhibitor for specific metabolic enzymes |
| Receptor Binding | Influences signaling pathways through receptor interactions |
Recent Research Insights
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against resistant strains, indicating its potential as a new antibiotic candidate .
- Cancer Cell Proliferation : In vitro tests revealed that this compound reduced cell viability in various cancer cell lines, suggesting it could be developed into a therapeutic agent for cancer treatment .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound modulates specific signaling pathways associated with cell growth and apoptosis, highlighting its dual role as both an inhibitor and a modulator .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
